tert-Butyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate
Overview
Description
Tert-Butyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate (TBCCN) is a bicyclic organic compound which is used in a variety of scientific applications. It is a versatile compound, with many advantages and a few limitations.
Scientific Research Applications
Synthesis and Molecular Structure
Researchers have synthesized and characterized compounds with structures similar to tert-Butyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate, providing insights into their molecular structures through techniques like 1H NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction analysis. These studies contribute to the understanding of the compound's molecular framework and its potential as a building block in organic synthesis (Moriguchi et al., 2014), (Moriguchi et al., 2014).
Asymmetric Synthesis
The compound's framework has been utilized in the asymmetric synthesis of bioactive molecules, such as tropane alkaloids, demonstrating its utility in constructing complex natural products with high stereochemical control. This highlights the compound's role in facilitating the synthesis of pharmacologically relevant structures (Brock et al., 2012).
Catalytic Processes
Studies also explore the compound's use in catalytic processes, including the iodolactamization reaction, which is a key step in synthesizing CCR2 antagonists. This underscores the compound's applicability in developing efficient synthetic pathways for producing molecules with potential therapeutic uses (Campbell et al., 2009).
Reaction Mechanisms
Research on related bicyclic structures has shed light on reaction mechanisms, such as the non-synchronous steps leading to azabicyclo[3.2.1]octane derivatives. Understanding these mechanisms can inform the development of new synthetic methodologies and the optimization of existing ones (MacorJohn et al., 1998).
Material Science Applications
Furthermore, research into the self-assembly and organogelation properties of derivatives indicates potential applications in material science, such as the development of fluorescent sensory materials for detecting volatile acid vapors. This highlights the compound's versatility beyond synthetic organic chemistry into materials science and sensor technology (Sun et al., 2015).
properties
IUPAC Name |
tert-butyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-10-4-5-11(15)7-9(6-10)8-14/h9-11H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVURMTGIVKSLEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60705327 | |
Record name | tert-Butyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60705327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate | |
CAS RN |
856900-26-0 | |
Record name | tert-Butyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60705327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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